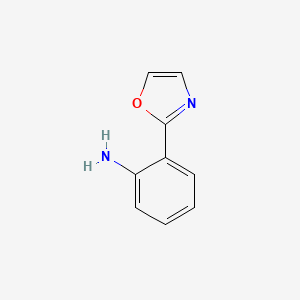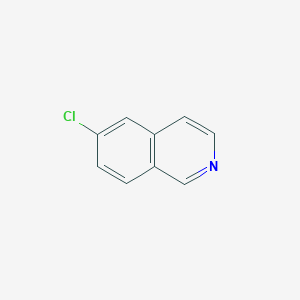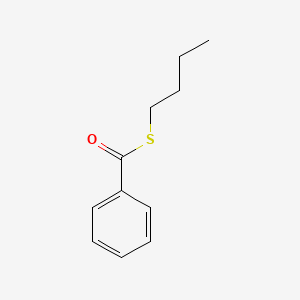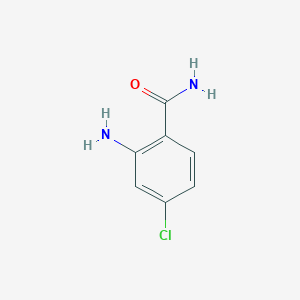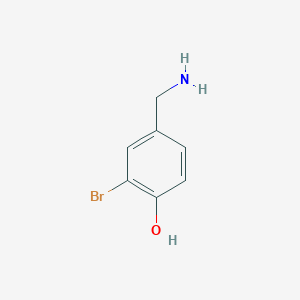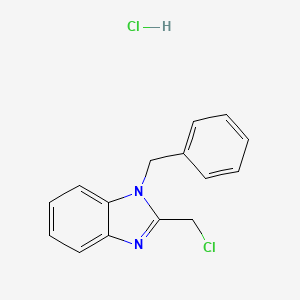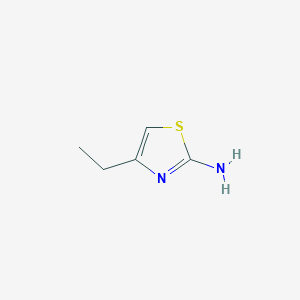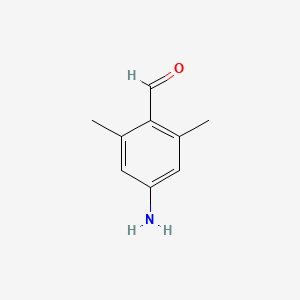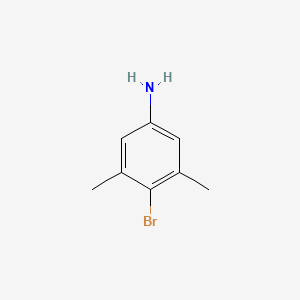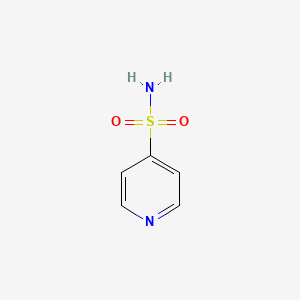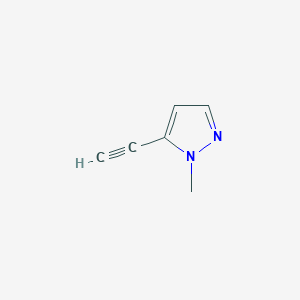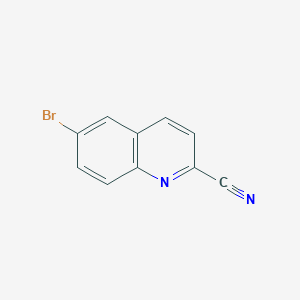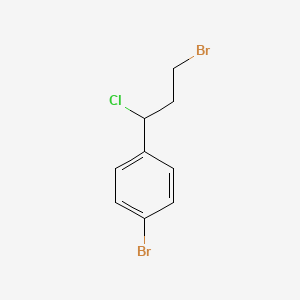![molecular formula C8H6BrNO B1281344 5-Bromo-3-methylbenzo[d]isoxazole CAS No. 66033-76-9](/img/structure/B1281344.png)
5-Bromo-3-methylbenzo[d]isoxazole
Vue d'ensemble
Description
5-Bromo-3-methylbenzo[d]isoxazole is a chemical compound that belongs to the class of isoxazoles, which are heteroaromatic compounds with a five-membered ring containing one oxygen and one nitrogen atom. The presence of a bromine atom and a methyl group on the benzene ring of the isoxazole structure can significantly influence its chemical and physical properties, as well as its potential applications in various fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of isoxazole derivatives, including those with bromine substituents, can be achieved through various methods. One approach involves the 1,3-dipolar cycloaddition of nitrile oxides with bromoalkenes to construct disubstituted isoxazoles, which can further undergo aromatization to yield the desired isoxazole compounds . Additionally, the introduction of a bromine atom into the isoxazole ring can be accomplished through bromination reactions, as demonstrated in the synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, which serves as a precursor for other isoxazole-fused heterocycles . Moreover, the synthesis of 5-(tributylstannyl)isoxazoles and their subsequent functionalization through iodination and palladium-catalyzed reactions has been reported, indicating the versatility of isoxazole derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be influenced by the nature and position of substituents on the ring. For instance, the tautomerism of heteroaromatic compounds like isoxazoles can be studied using infra-red and ultra-violet spectroscopy, revealing the existence of different tautomeric forms depending on the solvent polarity . The crystal structures of related compounds, such as lanthanide complexes with bromo-substituted benzoic acids, can provide insights into the structural characteristics of brominated aromatic systems, including hydrogen bonding and π-π stacking interactions .
Chemical Reactions Analysis
Isoxazole derivatives can participate in a variety of chemical reactions, which can be utilized to further modify their structure or to synthesize complex heterocyclic compounds. For example, the palladium-catalyzed cross-coupling reactions of stannylisoxazoles can lead to the formation of quinolinones, demonstrating the potential of isoxazole derivatives in constructing pharmacologically relevant structures . The bromination of isoxazole carboxylates and their subsequent use as substrates for the synthesis of other heterocycles further exemplifies the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-3-methylbenzo[d]isoxazole and related compounds can be deduced from their molecular structure and the nature of their substituents. The presence of a bromine atom can affect the compound's reactivity, boiling point, and density. The basicity and acidity of isoxazole derivatives can be compared to other heterocyclic compounds and carboxylic acids, respectively, as indicated by their recorded basicities and the strength of isoxazol-5-ones as acids . The luminescence and thermal properties of bromo-substituted aromatic compounds can also be of interest, as seen in the study of lanthanide complexes with bromo-substituted benzoic acids .
Applications De Recherche Scientifique
Synthesis and Biological Activity
5-Bromo-3-methylbenzo[d]isoxazole and its derivatives are synthesized for various biological activities. A study highlighted the preparation of 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives and their screening for antitubercular and antimicrobial activities, suggesting potential applications in medical research and drug development (Popat et al., 2004).
Biomedical Applications
Research on isoxazole derivatives, including 5-Bromo-3-methylbenzo[d]isoxazole, indicates their potential in biomedical applications. For example, certain derivatives have been explored for their ability to regulate inflammatory diseases, as evidenced by docking studies (Ryzhkova et al., 2020).
Chemical Properties and Tautomerism
The study of isoxazoles, including compounds related to 5-Bromo-3-methylbenzo[d]isoxazole, also focuses on their chemical properties, such as tautomerism. Research has shown that certain isoxazole derivatives exist as mixtures of different forms, influencing their chemical behavior and potential applications (Boulton & Katritzky, 1961).
Synthesis of Isoxazole-Fused Heterocycles
5-Bromo-3-methylbenzo[d]isoxazole derivatives have been utilized in the synthesis of isoxazole-fused heterocycles. This indicates their role as precursors in the synthesis of complex organic compounds with potential applications in pharmaceuticals and material science (Roy et al., 2004).
Drug Development
Some derivatives of 5-Bromo-3-methylbenzo[d]isoxazole have been investigated in the context of drug development. For instance, research into pharmacologically active benzo[b]thiophen derivatives, which include 5-bromo derivatives, explores their potential in creating new therapeutic agents (Chapman et al., 1971).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-3-methyl-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZVIXFFWVROPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497019 | |
| Record name | 5-Bromo-3-methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methylbenzo[d]isoxazole | |
CAS RN |
66033-76-9 | |
| Record name | 5-Bromo-3-methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


